molecular formula C15H22O2 B13789082 2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane CAS No. 97889-98-0

2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane

Katalognummer: B13789082
CAS-Nummer: 97889-98-0
Molekulargewicht: 234.33 g/mol
InChI-Schlüssel: SLFGDPCCOZHKSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane typically involves the reaction of 1,1-dimethyl-2-phenylethyl alcohol with 4,5-dimethyl-1,3-dioxolane. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1-Dimethyl-2-phenylethyl acetate
  • 1,1-Dimethyl-2-phenylethyl butyrate
  • 1,1-Dimethyl-2-phenylethyl isobutyrate

Uniqueness

2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

97889-98-0

Molekularformel

C15H22O2

Molekulargewicht

234.33 g/mol

IUPAC-Name

4,5-dimethyl-2-(2-methyl-1-phenylpropan-2-yl)-1,3-dioxolane

InChI

InChI=1S/C15H22O2/c1-11-12(2)17-14(16-11)15(3,4)10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3

InChI-Schlüssel

SLFGDPCCOZHKSS-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OC(O1)C(C)(C)CC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.